molecular formula C21H19ClN4O3S3 B2439447 ETHYL 2-(2-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE CAS No. 690961-77-4

ETHYL 2-(2-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B2439447
CAS No.: 690961-77-4
M. Wt: 507.04
InChI Key: MVDOIHSYXIZWGV-UHFFFAOYSA-N
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Description

ETHYL 2-(2-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Properties

IUPAC Name

ethyl 2-[[2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O3S3/c1-4-29-19(28)17-11(2)12(3)32-18(17)23-16(27)10-31-21-25-24-20-26(21)15(9-30-20)13-5-7-14(22)8-6-13/h5-9H,4,10H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDOIHSYXIZWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NN=C3N2C(=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ETHYL 2-(2-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves multiple steps. One common synthetic route includes the reaction of hydrazonoyl halides with thiazole derivatives in the presence of ethanol and triethylamine . The reaction conditions typically involve refluxing the mixture for several hours to ensure complete reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .

Mechanism of Action

Comparison with Similar Compounds

ETHYL 2-(2-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the combination of functional groups that confer its distinct biological activities .

Biological Activity

The compound 8-(1,2-oxazole-5-carbonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a member of the diazaspirodecane family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound includes:

  • A spirocyclic framework
  • An oxazole moiety
  • A thiophene sulfonyl group

This unique structure suggests potential interactions with various biological targets.

Antihypertensive Activity

Research indicated that derivatives of diazaspiro[4.5]decane exhibit significant antihypertensive effects. In a study involving spontaneously hypertensive rats, compounds with similar structures demonstrated the ability to lower blood pressure effectively. The mechanism involved inhibition of soluble epoxide hydrolase (sEH), which plays a crucial role in regulating blood pressure through the metabolism of epoxyeicosatrienoic acids (EETs) .

CompoundDose (mg/kg)Effect on Blood Pressure
1230Significant reduction
2030Moderate reduction
3730Minimal effect

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory properties. Similar compounds have shown efficacy in inhibiting lymphocyte function-associated antigen-1 (LFA-1), a key player in immune response and inflammation . This inhibition could lead to reduced inflammatory responses in various conditions.

The proposed mechanisms of action for the biological activities of this compound include:

  • Inhibition of sEH : This leads to increased levels of EETs, which are known to exert vasodilatory effects and reduce blood pressure.
  • Modulation of inflammatory pathways : By affecting LFA-1 activity, the compound may inhibit T-cell activation and proliferation, thereby reducing inflammation.

Study on Antihypertensive Effects

In a controlled study involving hypertensive rats, administration of the compound led to a statistically significant decrease in mean arterial pressure over a period of four weeks. The results were compared against a control group receiving no treatment.

Study on Inflammatory Response

A separate study assessed the compound's effects on human peripheral blood mononuclear cells (PBMCs). The results indicated a marked reduction in pro-inflammatory cytokine production when treated with the compound, suggesting its potential use in managing inflammatory diseases.

Q & A

Q. Optimization Tips :

  • Solvent selection : THF or DMF for polar intermediates.
  • Temperature control : Maintain 60–80°C during cyclization steps to enhance yield.
  • Catalysts : Use coupling agents like EDCI/HOBt for amide bond formation.

Q. Example Reaction Conditions from :

StepReagents/ConditionsYield
CyclizationCS₂, KOH, ethanol, reflux68–73%
CouplingPOCl₃, aromatic carboxylic acid72–73%

Basic: Which spectroscopic techniques are critical for structural validation?

Q. Methodological Answer :

  • ¹H/¹³C NMR : Key for confirming substituent positions. For example, the 4-chlorophenyl group in similar compounds shows aromatic protons at δ 7.3–7.5 ppm and carbons at δ 128–135 ppm .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺).
  • HPLC-PDA : Purity assessment (>95% recommended for biological assays).

Q. Advanced: Resolving Spectral Discrepancies

  • Cross-validation : Compare experimental NMR shifts with computational predictions (e.g., DFT-based tools like Gaussian).
  • X-ray Crystallography : Definitive confirmation of crystal structure and stereochemistry.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex heterocycles.

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Q. Methodological Answer :

  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria.
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., ATPase activity).
  • Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ calculation).

Q. Advanced: Mechanism of Action Studies

  • Target Identification :
    • SPR (Surface Plasmon Resonance) : Screen binding affinity to putative targets.
    • CRISPR Knockout : Validate target relevance by gene silencing.
  • Selectivity Profiling : Use a panel of related enzymes to assess off-target effects.

Basic: How can byproduct formation be minimized during triazolothiadiazole synthesis?

Q. Methodological Answer :

  • Stoichiometric Precision : Use a 1:1 molar ratio of hydrazine derivatives to carbonyl precursors.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the core structure.
  • Reagent Quality : Anhydrous solvents and freshly distilled reagents reduce side reactions.

Q. Advanced: Computational Optimization

  • Retrosynthetic Software : Tools like Synthia™ suggest optimal pathways.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction intermediates.
  • DFT Calculations : Predict transition states to avoid high-energy pathways.

Basic: What storage conditions ensure compound stability?

Q. Methodological Answer :

  • Short-term : Store at -20°C in amber vials under argon.
  • Long-term : Lyophilize and seal under vacuum.
  • Stability Testing : Monitor via HPLC every 6 months for degradation.

Q. Advanced: Degradation Pathway Analysis

  • Forced Degradation : Expose to 40°C/75% RH (humidity) for 4 weeks.
  • LC-MS Analysis : Identify degradation products (e.g., hydrolysis of ester groups).
  • Stability-Indicating Methods : Develop a gradient HPLC method resolving parent compound and degradants.

Advanced: How can contradictory bioactivity data between studies be reconciled?

Q. Methodological Answer :

  • Meta-Analysis : Pool data from multiple studies using standardized protocols (e.g., fixed vs. floating IC₅₀ definitions).
  • Assay Replication : Repeat experiments with controlled variables (e.g., cell passage number, serum concentration).
  • Data Normalization : Use internal controls (e.g., reference inhibitors) to calibrate inter-lab variability.

Advanced: What strategies validate the compound’s selectivity in multi-target environments?

Q. Methodological Answer :

  • Proteome-Wide Screening : Use affinity chromatography coupled with LC-MS/MS to identify off-target binding.
  • Thermal Shift Assays : Monitor protein melting shifts in cell lysates upon compound binding.
  • In Silico Docking : Screen against databases like PubChem BioAssay to predict cross-reactivity.

Basic: What ethical guidelines apply to reporting bioactivity data for this compound?

Q. Methodological Answer :

  • Data Transparency : Report full dose-response curves, not just IC₅₀ values.
  • Negative Results : Publish non-active derivatives to avoid publication bias.
  • Plagiarism Checks : Use tools like iThenticate to ensure original reporting (Ethical Considerations in ).

Q. Advanced: Addressing Reproducibility Crises

  • FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable.
  • Pre-registration : Submit experimental protocols to platforms like OSF before testing.

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